

Unveiling the Molecular Architecture of Methyl Dodonate A: A Technical Guide

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Compound of Interest

Compound Name: Methyl dodonate A

Cat. No.: B1160333

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **Methyl dodonate A**, a clerodane diterpene isolated from *Dodonaea viscosa*. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Methyl dodonate A is a diterpenoid characterized by a modified clerodane skeleton. Its chemical formula is $C_{21}H_{28}O_4$, with a molecular weight of 344.44 g/mol. The structure features a tricyclo[5.4.0.0^{1,3}]undecane ring system, a unique characteristic that has drawn interest in the scientific community. These types of compounds have been proposed as hypothetical intermediates in the biogenetic pathways of other diterpenes.^{[1][2]}

The definitive structure of **Methyl dodonate A** was elucidated through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in the seminal work by Ortega et al. (2001).

Table 1: Physicochemical Properties of **Methyl Dodonate A**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₈ O ₄	Ortega et al., 2001
Molecular Weight	344.44 g/mol	Ortega et al., 2001
CAS Number	349534-70-9	-
Class	Diterpene (Modified Clerodane)	[1][2]
Source	Dodonaea viscosa	[1][2]

Spectroscopic Data

The structural elucidation of **Methyl dodonate A** relies on a combination of spectroscopic techniques. While the complete raw data is found in the primary literature, this section summarizes the key expected spectroscopic features for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex stereochemistry of **Methyl dodonate A**.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in **Methyl Dodonate A**

Functional Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Methyl Groups (CH ₃)	0.8 - 1.5	15 - 30
Methylene Groups (CH ₂)	1.0 - 2.5	20 - 45
Methine Groups (CH)	1.5 - 3.0	30 - 60
Olefinic Protons (C=CH)	5.0 - 6.5	100 - 150
Carbonyl Carbon (C=O)	-	170 - 180
Methoxy Group (OCH ₃)	~3.7	~51

Note: These are approximate chemical shift ranges for the respective functional groups and can vary based on the specific chemical environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Methyl dodonate A**, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl dodonate A** would be expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for **Methyl Dodonate A**

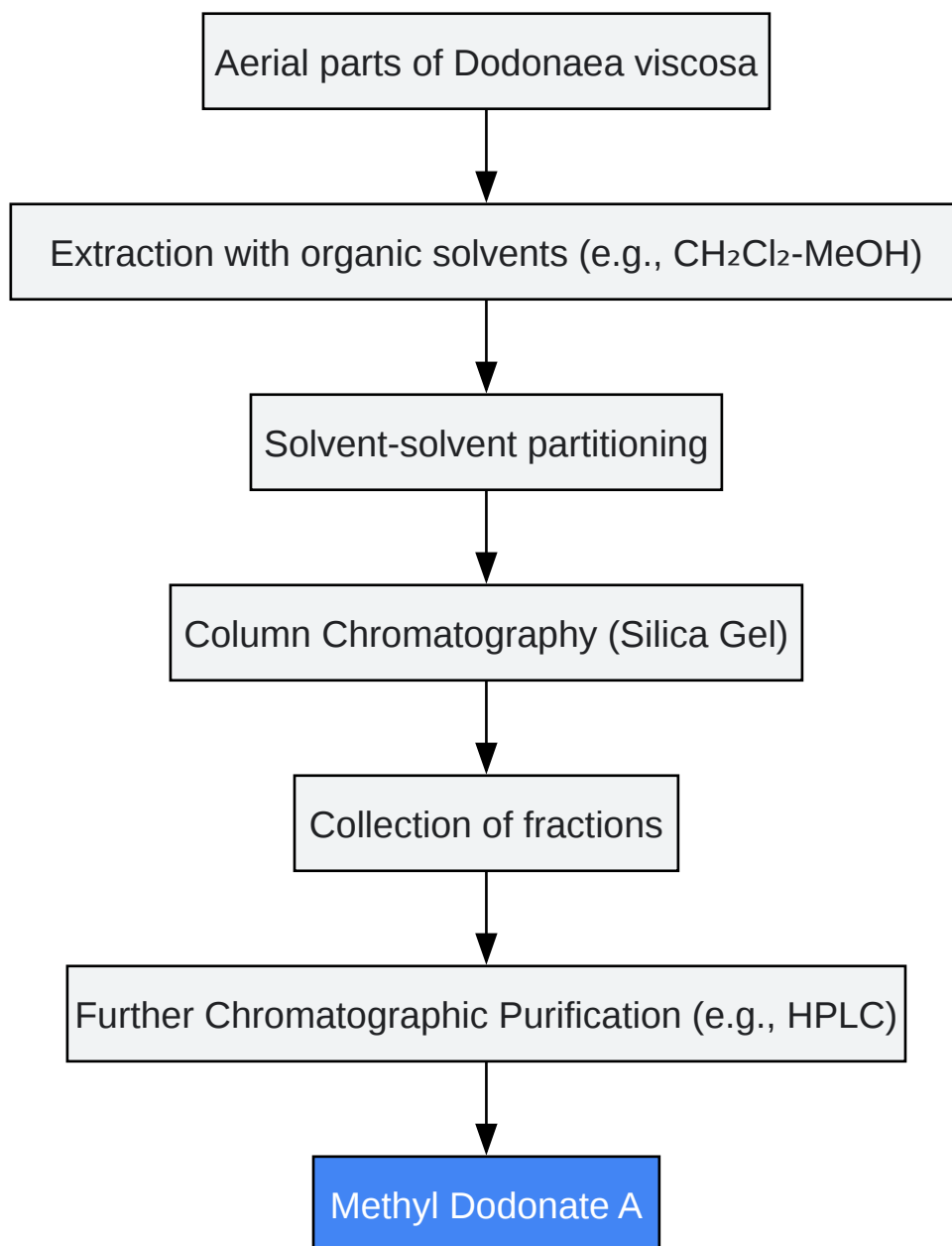
Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol)	Stretching	3500 - 3200 (broad)
C-H (Alkanes/Alkenes)	Stretching	3100 - 2850
C=O (Ester)	Stretching	~1735
C=C (Alkene)	Stretching	1680 - 1620
C-O (Ester/Ether)	Stretching	1300 - 1000

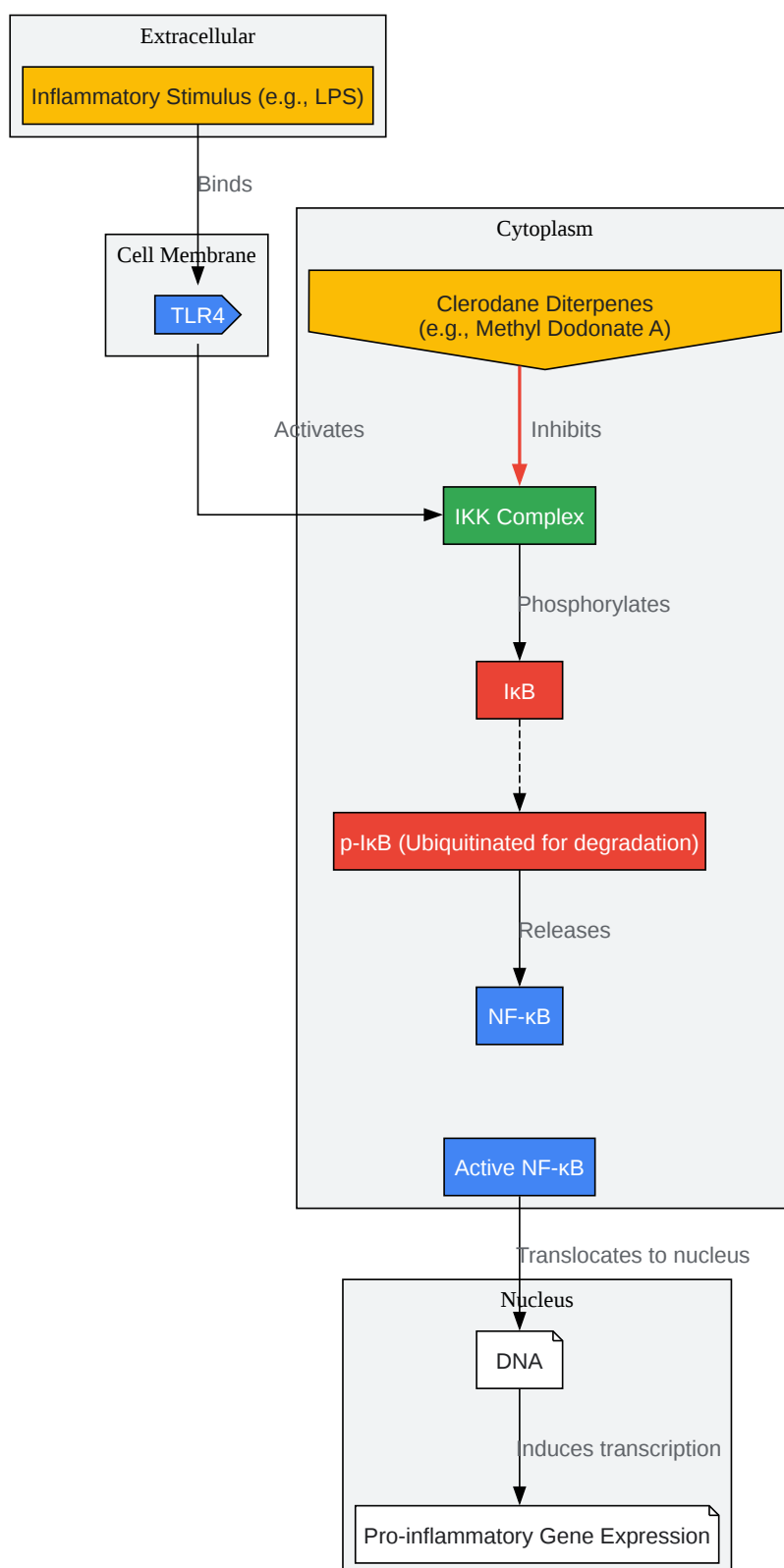
Experimental Protocols

Isolation of Methyl Dodonate A from *Dodonaea viscosa*

The following is a generalized protocol based on the methods described for the isolation of diterpenes from *Dodonaea viscosa*.

Workflow for the Isolation of **Methyl Dodonate A**





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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